1-(5-Chloro-2-hydroxy-3-methylphenyl)ethan-1-one

Description

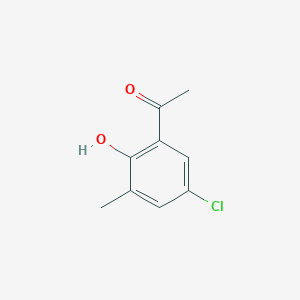

1-(5-Chloro-2-hydroxy-3-methylphenyl)ethan-1-one (CAS: 50343-12-9) is a substituted acetophenone derivative with the molecular formula C₉H₉ClO₂ and a molecular weight of 184.62 g/mol . Its structure features a phenyl ring substituted with a hydroxyl group (-OH) at position 2, a methyl group (-CH₃) at position 3, and a chlorine atom (-Cl) at position 5, with an acetyl group (-COCH₃) at position 1 (Figure 1).

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉ClO₂ |

| Molecular Weight | 184.62 g/mol |

| CAS Number | 50343-12-9 |

| IUPAC Name | 1-(5-chloro-2-hydroxy-3-methylphenyl)ethanone |

| Key Functional Groups | Acetyl, hydroxyl, chloro, methyl |

The hydroxyl group at position 2 enables hydrogen bonding, which may enhance solubility in polar solvents, while the chloro and methyl groups contribute to steric and electronic effects, modulating reactivity .

Properties

IUPAC Name |

1-(5-chloro-2-hydroxy-3-methylphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-5-3-7(10)4-8(6(2)11)9(5)12/h3-4,12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDHSOXMNRWSQTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C(=O)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50526008 | |

| Record name | 1-(5-Chloro-2-hydroxy-3-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50526008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50343-12-9 | |

| Record name | 1-(5-Chloro-2-hydroxy-3-methylphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50343-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Chloro-2-hydroxy-3-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50526008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(5-Chloro-2-hydroxy-3-methylphenyl)ethan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 5-chloro-2-hydroxy-3-methylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-hydroxy-3-methylphenyl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: 1-(5-Chloro-2-oxo-3-methylphenyl)ethan-1-one.

Reduction: 1-(5-Chloro-2-hydroxy-3-methylphenyl)ethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5-Chloro-2-hydroxy-3-methylphenyl)ethan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-hydroxy-3-methylphenyl)ethan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The hydroxyl and carbonyl groups play crucial roles in its reactivity and binding affinity. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

1-(3-Chloro-2-hydroxy-5-methylphenyl)ethan-1-one (CAS: 7507-88-2) shares the same molecular formula (C₉H₉ClO₂ ) as the target compound but differs in substituent positions: chlorine at position 3, hydroxyl at 2, and methyl at 5 . This positional isomerism alters intramolecular interactions:

- Reactivity : The target’s chloro group at position 5 may deactivate the ring toward electrophilic substitution compared to the isomer’s chlorine at position 3, which is meta to the acetyl group.

Trifluoroacetyl Derivatives

Compounds such as 1-(4-chlorophenyl)-2,2,2-trifluoroethanone (CAS: 321-37-9) replace the acetyl group with a trifluoroacetyl (-COCF₃) moiety . Key differences include:

- Electron-Withdrawing Effects : The -COCF₃ group strongly deactivates the aromatic ring, reducing nucleophilic aromatic substitution reactivity compared to the target compound’s acetyl group.

Heteroaryl-Substituted Derivatives

1-(4-Bromophenyl)-2-(thiophen-2-yl)ethan-1-one () incorporates a thiophene ring, introducing π-π stacking interactions absent in the target compound .

- Applications : Heteroaryl derivatives are often prioritized in materials science (e.g., organic semiconductors) due to extended conjugation, unlike the simpler phenyl backbone of the target compound.

Hydrazide-Functionalized Analogues

Ketonic hydrazides like 1-(4-bromophenyl)ethan-1-one hydrazide () feature a hydrazide (-NH-NH₂) group instead of hydroxyl .

- Metal Coordination : Hydrazides readily form complexes with transition metals (e.g., Cu⁺ in catalytic systems), whereas the target’s hydroxyl group may participate in hydrogen-bonded networks.

- Synthetic Utility : Hydrazides are intermediates in heterocycle synthesis (e.g., pyrazoles), while the target compound’s hydroxyl group could direct regioselective electrophilic substitutions.

Alkoxy and Piperidine Derivatives

1-(4-(3-piperidin-1-yl)propoxy)phenyl)ethan-1-one () contains a piperidine-propoxy chain, introducing basicity and flexibility .

- Solubility : The piperidine group enhances solubility in acidic media via protonation, unlike the target compound’s reliance on hydroxyl for polarity.

- Bioactivity : Piperidine derivatives often target neurological receptors (e.g., histamine H₃), whereas the target’s substitution pattern may favor antimicrobial or antioxidant applications.

Sulfur-Containing Analogues

1-(4-chloromethylphenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one () features a sulfoxide group, altering electronic and steric profiles :

- Stability : Sulfoxide groups are prone to redox reactions, unlike the chemically stable acetyl and hydroxyl groups in the target.

- Crystallography : Sulfur’s polarizable electron cloud may influence crystal packing differently than the target’s hydrogen-bonding network.

Research Implications

The structural nuances of 1-(5-chloro-2-hydroxy-3-methylphenyl)ethan-1-one and its analogues highlight the importance of substituent positioning and functional group selection in modulating properties for targeted applications. Further studies could explore:

- Biological Screening : Testing the target compound against bacterial/fungal strains, leveraging its hydroxyl group for membrane penetration.

- Crystallographic Analysis : Using tools like SHELXL () to resolve hydrogen-bonding patterns and compare packing efficiency with analogues .

- Synthetic Optimization : Modifying reaction conditions (e.g., CuI catalysis, ) to synthesize derivatives with enhanced bioactivity .

Biological Activity

1-(5-Chloro-2-hydroxy-3-methylphenyl)ethan-1-one, a compound with notable structural characteristics, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a chloro group, a hydroxyl group, and a ketone functional group. These structural elements are crucial for its biological interactions. The hydroxyl and carbonyl groups can form hydrogen bonds with biological molecules, influencing their activity. The chlorine atom may participate in halogen bonding, further modulating the compound’s effects on various biochemical pathways.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The following mechanisms have been identified:

- Hydrogen Bonding : The hydroxyl and carbonyl groups facilitate hydrogen bond formation with target proteins, enhancing binding affinity.

- Halogen Bonding : The presence of chlorine allows for unique interactions that can stabilize the compound within active sites of enzymes or receptors.

- Biochemical Pathways : These interactions can lead to modulation of various signaling pathways, impacting cellular responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties. It has been evaluated against various bacterial strains with promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.025 mg/mL |

| Escherichia coli | 0.0195 mg/mL |

| Bacillus subtilis | 0.039 mg/mL |

These results suggest strong potential for use in treating infections caused by resistant bacterial strains .

Antioxidant Activity

The compound has also been investigated for its antioxidant properties. Using the DPPH radical scavenging method, it demonstrated significant radical scavenging ability, comparable to well-known antioxidants like ascorbic acid. The antioxidant activity was quantified as follows:

| Compound | DPPH Scavenging Ability (%) |

|---|---|

| This compound | 87.7% |

| Ascorbic Acid | 88.6% |

This indicates that the compound may offer protective effects against oxidative stress .

Case Studies

Several studies have focused on the pharmacological characterization of this compound:

- Synthesis and Characterization : A study detailed the synthesis of various derivatives of this compound and their subsequent evaluation for biological activity. The derivatives exhibited varying degrees of antimicrobial and antioxidant activities, highlighting the importance of structural modifications in enhancing efficacy .

- Comparative Analysis : In comparative studies with similar compounds, such as 1-(5-Chloro-2-hydroxyphenyl)-1-propanone and 1-(5-Chloro-2-hydroxy-3-methylphenyl)butan-1-one, it was found that variations in side chain length influenced solubility and reactivity, thereby affecting biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.